Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Kinase Inhibition Structure–Activity Relationship Regioisomer Differentiation

Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS 1025814-94-1, MF C15H13ClN2O2S, MW 320.79) belongs to the imidazo[2,1-b]thiazole class, a privileged scaffold extensively explored for kinase inhibition, dihydrofolate reductase (DHFR) modulation, and anti-inflammatory activity. This compound features a 3-chlorophenyl motif at position 6, an ethyl ester at position 2, and a methyl group at position Synthetically, it is typically accessed via condensation of 3-chlorobenzaldehyde with 2-aminothiazole followed by cyclization with ethyl acetoacetate.

Molecular Formula C15H13ClN2O2S
Molecular Weight 320.8 g/mol
Cat. No. B13865876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Molecular FormulaC15H13ClN2O2S
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)Cl)C
InChIInChI=1S/C15H13ClN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-5-4-6-11(16)7-10/h4-8H,3H2,1-2H3
InChIKeyUGBBNCNTLDDMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate Requires Independent Procurement Evaluation


Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS 1025814-94-1, MF C15H13ClN2O2S, MW 320.79) belongs to the imidazo[2,1-b]thiazole class, a privileged scaffold extensively explored for kinase inhibition, dihydrofolate reductase (DHFR) modulation, and anti-inflammatory activity [1]. This compound features a 3-chlorophenyl motif at position 6, an ethyl ester at position 2, and a methyl group at position 3. Synthetically, it is typically accessed via condensation of 3-chlorobenzaldehyde with 2-aminothiazole followed by cyclization with ethyl acetoacetate . Contrary to commodity-like procurement, subtle positional changes on the phenyl ring (e.g., meta vs. para) profoundly alter target engagement profiles within this scaffold, making independent evaluation critical.

Why Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate Cannot Be Replaced by Its 4-Chloro or Unsubstituted Analogs


Within the imidazo[2,1-b]thiazole series, the halogen position on the 6-phenyl ring governs both steric accessibility to kinase hinge regions and electronic modulation of π–π stacking with catalytic residues [1]. The 3-chlorophenyl (meta) group projects the electronegative chlorine away from the ATP-binding cleft, whereas a 4-chlorophenyl (para) substituent extends toward it, altering hydrogen-bond networks in the hydrophobic back pocket [2]. In DHFR-targeting analogs, methyl carboxylate and ethyl ester variants show variance in cell viability (77% at 50 μM) vs. indomethacin controls, underscoring that even conservative acyl group changes shift potency [3]. These positional and functional-group sensitivities mean that the 3-chlorophenyl, 3-methyl, 2-ethyl ester configuration is pharmacokinetically and pharmacodynamically non-fungible.

Quantitative Differentiation of Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate Against Core Analogs


Positional Selectivity: 3-Cl vs. 4-Cl Regioisomer Impact on Kinase Inhibition Derived from Class-Level SAR

The 3-chlorophenyl (meta) substituent confers a distinct spatial orientation vs. the 4-chlorophenyl (para) isomer (CAS 380195-03-9). Published SAR on 6-phenylimidazo[2,1-b]thiazole derivatives shows that electron-withdrawing groups at the meta position enhance FLT3 binding (compound 19, IC50 0.022 μM) by aligning the chlorine within the DFG-out hydrophobic pocket, while para-substituted analogs typically exhibit proteolytic degradation pathway shifts [1]. This trend is consistent with class-level inference from 6-(4-fluorophenyl) and 6-(4-bromophenyl) variants, where para-substitution reduces FLT3 affinity [2].

Kinase Inhibition Structure–Activity Relationship Regioisomer Differentiation

DHFR Inhibitory Context: 3-Methyl-2-ethyl Ester vs. 2-Methyl Carboxylate Derivatives

In a class-level study of 3-methyl-imidazo[2,1-b]thiazole antifolates, the core scaffold bearing a methyl carboxylate at position 2 achieved DHFR IC50 values as low as 0.079–0.085 μM, comparable to methotrexate (IC50 0.087 μM) [1]. While the target compound's 2-ethyl ester hydrolyzes to the same carboxylate in vivo, the esterification state affects cellular permeability and plasma stability. Methyl carboxylate derivatives showed 77.05% cell viability on RAW 264.7 cells at 50 μM, whereas chloro-terminated carboxamides exhibited 75.88% at 1.5 μM, indicating a dose-response shift tied to the 2-position ester [2]. The target compound's ethyl ester is poised for sustained plasma exposure relative to the methyl ester, although direct PK comparisons are not yet published.

DHFR Inhibition Anticancer Antifolate

Anti-inflammatory Activity: Chloro-terminated Imidazothiazole Carboxamide vs. Carboxylate Ester Baseline

In a 2022 study of imidazothiazole carboxamides, the chloro-terminated carboxamide 7a reduced nitrite levels comparably to indomethacin (positive control), while the imidazothiazole methyl carboxylate 8 retained high cell viability (77.05% at 50 μM) but showed lower anti-inflammatory efficacy [1]. The target compound, bearing a 3-chlorophenyl group and a 2-ethyl ester, occupies a hybrid pharmacophore space predicted to better balance anti-inflammatory activity and cytotoxicity than the unsubstituted phenyl analog (CAS 74416-91-4), which lacks the chlorine's electron-withdrawing effect and shows no reported nitrite reduction.

Anti-inflammatory Analgesic Nitrite Reduction

In Vivo Antitumor Efficacy: 3-Methylimidazo[2,1-b]thiazole DHFR Inhibitor Class Benchmark

The 3-methylimidazo[2,1-b]thiazole scaffold achieved significant tumor volume reduction in Ehrlich ascites carcinoma (EAC) solid tumor models when substituted with optimized aryl groups [1]. Compound 23 (bearing a specific substitution pattern not identical to the target) reduced body weight and tumor volume significantly vs. control. While the target compound has not been independently evaluated in vivo, the presence of the 3-chlorophenyl and 2-ethyl ester places it within a favorable chemical space for tumor xenograft studies, distinct from the unsubstituted phenyl analog (CAS 74416-91-4) which lacks the chlorine necessary for enhanced DHFR binding affinity [2].

In Vivo Antitumor Breast Cancer Ehrlich Ascites Carcinoma

Kinase Inhibition Spectrum: Imidazo[2,1-b]thiazole Multitarget Profile vs. Selective FLT3 Agents

Imidazo[2,1-b]thiazole analogs have been characterized as multitargeted inhibitors of the insulin-like growth factor receptor (IGF-1R) and members of the epidermal growth factor receptor family (EGFR/HER2) [1]. Representative compounds exhibit EGFR IC50 values from 0.122 to 0.153 μM and HER2 IC50 values from 0.078 to 0.108 μM in dual-targeting series [2]. The target compound's 3-chlorophenyl group is projected to enhance selectivity for FLT3-mutant kinases over wild-type EGFR/HER2 relative to the unsubstituted parent scaffold, though direct selectivity data are currently absent from the public domain.

Multitargeted Kinase Inhibitor IGF-1R EGFR/HER2

Vendor-Specification Differentiation: Purity and Analytical Characterization of the 3-Chlorophenyl Compound vs. 4-Chloro and Unsubstituted Analogs

The target compound is commercially available with a cataloged purity ≥95% (HPLC), while the unsubstituted phenyl analog (CAS 74416-91-4) is offered at 97% (GC) by some vendors, and the 4-chloro isomer (CAS 380195-03-9) lacks publicly verifiable purity specifications from reputable suppliers . The 3-chlorophenyl variant benefits from detailed structural characterization via InChI Key (UGBBNCNTLDDMCU-UHFFFAOYSA-N), SMILES (CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)Cl)C), and spectral databases including 1H-NMR, 13C-NMR, and ESI-MS . In contrast, the 4-bromo analog (ethyl 6-(4-bromophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate) is primarily documented for antitubercular applications but lacks comparable analytical rigor in vendor catalogs.

Purity Specification Analytical Characterization Quality Control

Recommended Procurement and Application Scenarios for Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate


FLT3-Mutant Acute Myeloid Leukemia (AML) Lead Optimization

Programs targeting FLT3-ITD mutations in AML benefit from the 3-chlorophenyl derivative's predicted selectivity toward mutated FLT3 kinase over wild-type EGFR/HER2, as inferred from class-level SAR [1]. The compound serves as a late-stage optimization scaffold where the ethyl ester can be hydrolyzed to the carboxylate for salt formation or prodrug design.

DHFR-Targeted Anticancer Library Design

The 3-methyl-2-ethyl ester imidazo[2,1-b]thiazole core constitutes a nonclassical antifolate pharmacophore with demonstrated DHFR IC50 values of 0.079–0.085 μM in optimized analogs [1]. Incorporating the 3-chlorophenyl group enhances lipophilicity (predicted logP ~3.5) and may improve BBB penetration relative to polar analogues [2].

Multi-Kinase Profiling in Cellular Systems (MV4-11 and HeLa Selectivity)

The 6-phenylimidazo[2,1-b]thiazole scaffold shows excellent selectivity for FLT3-dependent MV4-11 cells (IC50 ≥ 0.002 μM for optimized analogs) over FLT3-independent HeLa cells [1]. The 3-chlorophenyl variant is ideally positioned to explore halogen-specific interactions within the kinase DFG-out pocket, critical for developing selective type II kinase inhibitors.

Anti-inflammatory Analgesic Phenotypic Screening

The imidazothiazole methyl carboxylate series achieves high cell viability (77.05% at 50 μM) on RAW 264.7 macrophages, while chloro-terminated analogs show nitrite reduction matching indomethacin [1]. The 3-chlorophenyl-2-ethyl ester hybrid aims to combine the safety window of the carboxylate series with the efficacy of the carboxamide series, enabling dual anti-inflammatory/analgesic profiling in phenotypic assays.

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